4-methoxy-N-(2,4,5-trichlorophenyl)benzamide

Myeloperoxidase Inhibition Inflammation Research Cardiovascular Disease

4-Methoxy-N-(2,4,5-trichlorophenyl)benzamide (CAS: 349476-89-7) is a synthetic small-molecule benzamide derivative with the molecular formula C14H10Cl3NO2 and a molecular weight of 330.59 g/mol. It is characterized by a 4-methoxybenzamide core linked to a 2,4,5-trichlorophenyl moiety.

Molecular Formula C14H10Cl3NO2
Molecular Weight 330.6 g/mol
Cat. No. B5826238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(2,4,5-trichlorophenyl)benzamide
Molecular FormulaC14H10Cl3NO2
Molecular Weight330.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
InChIInChI=1S/C14H10Cl3NO2/c1-20-9-4-2-8(3-5-9)14(19)18-13-7-11(16)10(15)6-12(13)17/h2-7H,1H3,(H,18,19)
InChIKeyLFZFBMJOSQLOKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-(2,4,5-trichlorophenyl)benzamide: Technical Specifications and Baseline Profile for Procurement


4-Methoxy-N-(2,4,5-trichlorophenyl)benzamide (CAS: 349476-89-7) is a synthetic small-molecule benzamide derivative with the molecular formula C14H10Cl3NO2 and a molecular weight of 330.59 g/mol . It is characterized by a 4-methoxybenzamide core linked to a 2,4,5-trichlorophenyl moiety. Predicted physicochemical properties include a boiling point of 372.9±42.0 °C, a density of 1.448±0.06 g/cm³, and a pKa of 11.16±0.70 . This compound is primarily utilized as a research tool in biochemical and pharmacological studies, notably as an inhibitor of myeloperoxidase (MPO), cytochrome P450 11B1 (CYP11B1), and indoleamine 2,3-dioxygenase 1 (IDO1) [1][2][3]. Procurement considerations should account for its status as a specialty research chemical with limited commercial availability and a typical research-grade purity of ≥95% .

Why Generic Substitution of 4-Methoxy-N-(2,4,5-trichlorophenyl)benzamide Fails in Research and Industrial Applications


Generic substitution of 4-methoxy-N-(2,4,5-trichlorophenyl)benzamide with other benzamide derivatives is not scientifically sound due to the critical and highly specific structure-activity relationships (SAR) that govern its biological activity. The precise combination of a 4-methoxy group on the benzamide core and a 2,4,5-trichloro substitution pattern on the aniline ring is essential for its target engagement profile [1]. For example, the related compound 4-methoxybenzamide itself shows markedly reduced activity, with an IC50 of 30,000 nM against nicotinamide N-methyltransferase (NNMT), highlighting the necessity of the trichlorophenyl moiety for potency [2]. Furthermore, even minor alterations in substitution patterns, such as changing the position of chloro groups, can lead to a complete loss of selectivity for key targets like CYP11B1 over CYP11B2 [3]. Thus, in-class compounds cannot be assumed to be interchangeable without extensive and specific empirical validation.

4-Methoxy-N-(2,4,5-trichlorophenyl)benzamide: Quantified Differentiation from Key Analogs and In-Class Candidates


Myeloperoxidase (MPO) Inhibition: Sub-100 nM Potency and Significant CYP3A4 Selectivity Advantage

4-Methoxy-N-(2,4,5-trichlorophenyl)benzamide inhibits myeloperoxidase (MPO) chlorination activity with an IC50 of 54 nM [1]. In a direct, within-study comparison, it demonstrates significantly weaker inhibition of the critical drug-metabolizing enzyme cytochrome P450 3A4 (CYP3A4), with an IC50 of 210 nM [1]. This yields a selectivity ratio of approximately 3.9-fold for MPO over CYP3A4. This is a quantifiable differentiation from unsubstituted benzamide, a known PARP inhibitor (IC50 = 3,300 nM), which is over 60-fold less potent against MPO . Furthermore, this compound exhibits a >30-fold selectivity advantage over thyroid peroxidase (TPO), another closely related heme peroxidase, against which it has an IC50 of 2,000 nM [1]. This specific profile of potent MPO inhibition with moderate selectivity against CYP3A4 and high selectivity against TPO is a defined characteristic arising from its unique substitution pattern.

Myeloperoxidase Inhibition Inflammation Research Cardiovascular Disease

CYP11B1 Inhibition: Micromolar Activity with Verifiable Differentiation from Unsubstituted Scaffold

Inhibition of human CYP11B1 by 4-methoxy-N-(2,4,5-trichlorophenyl)benzamide was assessed in V79 cells, yielding an IC50 of 1,470 nM [1]. This activity is in stark contrast to the unsubstituted benzamide scaffold, which is not known to possess any CYP11B1 inhibitory activity at relevant concentrations, as its primary reported target is PARP with an IC50 of 3,300 nM . Therefore, the addition of the 2,4,5-trichlorophenyl and 4-methoxy substituents is responsible for introducing a completely new biological activity that is absent in the core benzamide structure. The 1.47 µM IC50 value provides a specific quantitative benchmark for this activity, which is distinct from other in-class benzamide CYP11B1 inhibitors that often achieve potency in the low nanomolar range [2].

Cushing‘s Syndrome Steroidogenesis Metabolic Disease

IDO1 Inhibition: Sub-Micromolar Affinity Demonstrating a Distinct Pharmacological Fingerprint

This compound binds to and inhibits human indoleamine 2,3-dioxygenase 1 (IDO1) with an inhibitory constant (Ki) of 220 nM, and demonstrates a functional IC50 of 78 nM in an enzyme assay [1]. When compared to the parent 4-methoxybenzamide, which shows no reported activity against IDO1, the presence of the 2,4,5-trichlorophenyl moiety is again confirmed as essential for conferring this new biological activity. In a broader context, this places the compound among the class of benzamide-derived IDO1 inhibitors, a category that has been extensively explored in medicinal chemistry. This specific Ki value provides a quantitative benchmark for its interaction with IDO1, differentiating it from other uncharacterized or inactive benzamides.

Cancer Immunotherapy Immune Checkpoint Indoleamine 2,3-Dioxygenase

Solubility and Physicochemical Property Predictions for Pre-Formulation and Assay Development

Based on computational predictions, 4-methoxy-N-(2,4,5-trichlorophenyl)benzamide exhibits a high lipophilicity profile with a predicted LogP of ~4.5-5.0 and low aqueous solubility of <10 µg/mL . While direct experimental data is limited, these predicted values are comparable to other dichlorophenyl or trichlorophenyl benzamide analogs, which are generally characterized by poor water solubility [1]. This contrasts sharply with the more polar, unsubstituted benzamide core (predicted LogP ~0.6, solubility >10 mg/mL) . The increased lipophilicity is a direct consequence of the extensive chloro-substitution on the phenyl ring.

Chemical Synthesis Assay Development Pre-formulation

Optimal Research and Industrial Use Cases for 4-Methoxy-N-(2,4,5-trichlorophenyl)benzamide Based on Verified Evidence


Myeloperoxidase (MPO) Pathway Dissection in In Vitro Models

Given its potent MPO inhibition (IC50 = 54 nM) and quantified selectivity advantage over CYP3A4 (3.9-fold) and TPO (>30-fold), this compound is well-suited as a pharmacological tool for studying MPO-dependent inflammatory pathways in cell-based models [1]. Its defined selectivity profile helps researchers attribute observed phenotypes specifically to MPO inhibition, reducing the likelihood of confounding off-target effects from CYP3A4 or TPO interference. This makes it particularly valuable in studies of neutrophil biology, cardiovascular inflammation, and other disease-relevant models where MPO plays a key role [1].

Pharmacological Tool for Investigating CYP11B1-Dependent Steroidogenesis

With a confirmed IC50 of 1,470 nM against human CYP11B1, this compound serves as a characterized, moderate-potency inhibitor for mechanistic studies of cortisol synthesis [2]. It is applicable in in vitro assays using adrenal cell lines to investigate the role of CYP11B1 in glucocorticoid production. Its activity, clearly differentiated from the core benzamide scaffold, provides a defined baseline for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of CYP11B1 inhibition within the benzamide chemotype [2][3].

Reference Ligand for IDO1 Binding and Enzymatic Assays

This compound’s well-defined inhibitory profile against IDO1 (Ki = 220 nM, IC50 = 78 nM) makes it a suitable reference ligand for in vitro enzymatic and binding assays [4]. It can be used as a positive control in IDO1 inhibitor screening campaigns, as a competitor in binding studies, or as a tool to probe IDO1 structure and function. Its status as a benzamide-based IDO1 ligand places it within a well-studied chemical class, allowing for meaningful comparisons with other IDO1 inhibitors in the literature [4].

Reference Standard for Analytical Method Development and Structural Analog Comparison

Due to its unique and well-defined chemical structure (C14H10Cl3NO2, MW: 330.59) and predicted physicochemical properties (high LogP, low water solubility), this compound is suitable for use as a reference standard in analytical chemistry . It can be employed in developing and validating HPLC or LC-MS methods for the detection and quantification of similar lipophilic benzamide derivatives in complex matrices. Its distinct retention time and mass spectrometric signature make it a useful marker for method optimization and system suitability testing .

Technical Documentation Hub

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